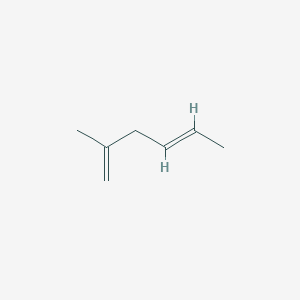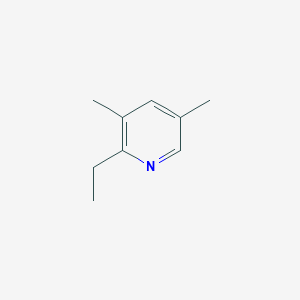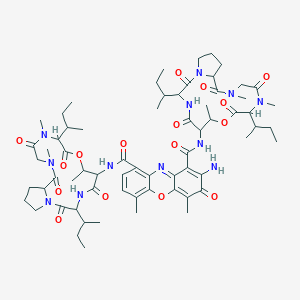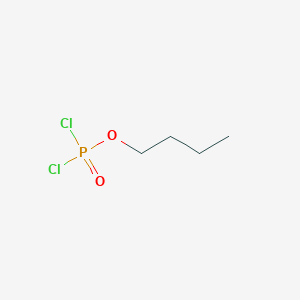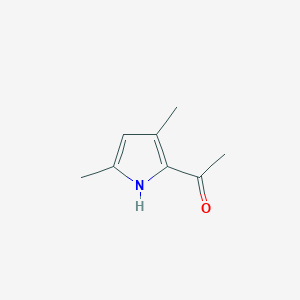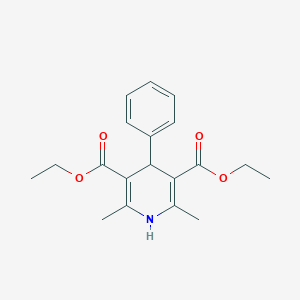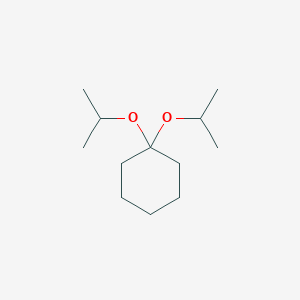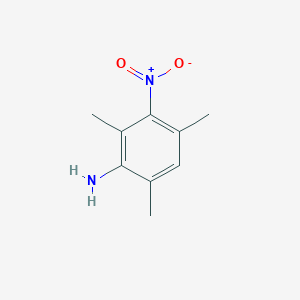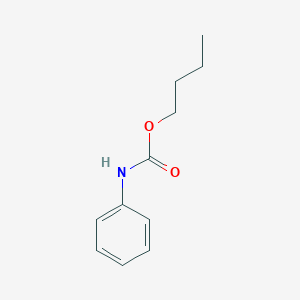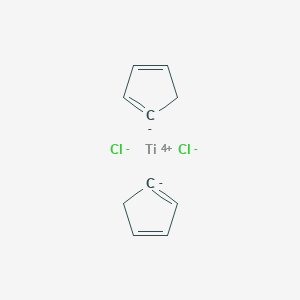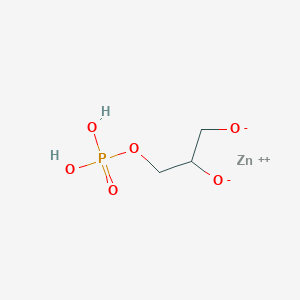
三甲氧基甲基硅烷
描述
Trimethoxymethylsilane (MTM) is an organosilicon compound widely used as a precursor for the preparation of silica-based materials . It finds applications in various fields, particularly in molecular assembly, linking nano building blocks, and selective synthesis of oligosiloxane compounds .
Synthesis Analysis
Trimethoxymethylsilane is synthesized from methyltrichlorosilane and methanol . It is used as a precursor for the preparation of silica-based materials .Molecular Structure Analysis
The chemical formula for Trimethoxymethylsilane is CH₃Si(OCH₃)₃ . It has a molecular weight of 136.22 g/mol .Chemical Reactions Analysis
Trimethoxymethylsilane is used as a crosslinker in the preparation of polysiloxane polymers . It is also used as a precursor for the preparation of silica-based materials .Physical and Chemical Properties Analysis
Trimethoxymethylsilane is a liquid with a refractive index of n20/D 1.371 (lit.) . It has a boiling point of 102-104 °C (lit.) and a density of 0.955 g/mL at 25 °C (lit.) .科学研究应用
构象研究: 已使用基质隔离红外光谱和从头算计算研究了 TMS 的构象。这项研究有助于理解 TMS 在不同条件下的分子结构和行为 (Kavitha, Sundararajan, & Viswanathan, 2005).
硅烷化反应中的催化: TMS 在甲苯中与 Cab-O-Sil 反应,表明具有可交换质子的胺更有效地催化反应。这一见解对于涉及硅烷化反应的化学合成和工业应用很有价值 (Blitz, Murthy, & Leyden, 1988).
水解缩聚: 在超声波辐射下,TMS 发生水解缩聚。对该过程和所得的聚有机硅倍半氧烷进行了性质分析,为材料科学和聚合物化学做出贡献 (Yakhontov 等,2020).
超疏水薄膜的制备: 已经开发出具有超疏水和抗反射性能的基于 TMS 的薄膜。这些薄膜在自清洁和防冰应用中显示出潜力,与材料工程和表面科学相关 (Ahmad & Eshaghi, 2018).
压力-体积-温度 (PVT) 关系: 已经研究了 TMS 的 PVT 关系,有助于了解其在各种温度和压力条件下的物理性质。这些知识在化学工程和工艺设计中至关重要 (Matsukawa 等,2020).
纳米颗粒合成: TMS 用于合成具有不同两亲性的核壳纳米球,为纳米技术和材料科学做出贡献 (Jungmann 等,2002).
水解聚合的见解: 对 TMS 转化为聚合物和树脂的研究揭示了对硅烷醇化学的关键见解,这在聚合物化学和材料科学中非常重要 (Richers, Bertke, & Rauchfuss, 2016).
作用机制
Methyltrimethoxysilane (MTM), also known as Trimethoxy(methyl)silane or Trimethoxymethylsilane, is an organosilicon compound with the formula CH3Si(OCH3)3 . It is a colorless, free-flowing liquid primarily used as a crosslinker in the preparation of polysiloxane polymers .
Target of Action
The primary target of MTM is the hydroxyl groups present in various substrates, such as wood and carboxylic acids . It interacts with these groups to form siloxane bonds, which are crucial for its function as a crosslinker .
Mode of Action
MTM undergoes a process known as alcoholysis, typically via an SN2 mechanism . This involves the displacement of good leaving groups, such as chloride, during nucleophilic attack . The result is the formation of siloxane bonds, which are essential for the crosslinking process .
Biochemical Pathways
The primary biochemical pathway involved in the action of MTM is the hydrolysis of the methoxy groups . This process occurs under both acidic and basic conditions . Under acidic conditions, the rates of successive hydrolyses decrease with each step, while under basic conditions, the opposite is true .
Result of Action
The primary result of MTM’s action is the formation of polysiloxane polymers . These polymers have various applications, including the creation of structurally controlled siloxane-based nanomaterials . Additionally, MTM has been demonstrated to be an effective, inexpensive, and safe reagent for the direct amidation of carboxylic acids with amines .
Action Environment
Environmental factors play a crucial role in influencing the rate and extent of MTM’s hydrolysis . Higher temperatures typically accelerate reactions by increasing molecular kinetic energy . More acidic or alkaline environments (lower or higher pH, respectively) can enhance reaction rates compared to neutral conditions .
安全和危害
未来方向
Transparent thermal insulation silica aerogels, which are synthesized using Trimethoxymethylsilane, have received much attention due to their unique nanoporous networks . These materials demonstrate good thermal and acoustic insulation, mechanical strength, and optical transparency . Incorporating transparent and thermal insulation silica aerogels in energy-saving windows is of great interest for both scientific and technological applications .
生化分析
Biochemical Properties
Methyltrimethoxysilane has been demonstrated to be an effective, inexpensive, and safe reagent for the direct amidation of carboxylic acids with amines . This process involves the interaction of Methyltrimethoxysilane with various biomolecules, including enzymes and proteins, to facilitate the formation of amide bonds .
Cellular Effects
The cellular effects of Methyltrimethoxysilane are primarily observed in its role as a precursor in the synthesis of silica aerogels . These aerogels, characterized by their low density and high porosity, can influence various cellular processes. For instance, they have been used to adsorb organic compounds , indicating a potential impact on cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyltrimethoxysilane involves its hydrolysis under both acidic and basic conditions . This process, which typically proceeds via an S N 2 mechanism, results in the formation of silanol groups that can further condense to form siloxane bonds, contributing to the formation of polysiloxane polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyltrimethoxysilane-based silica aerogels exhibit stability and maintain their structural integrity over time . The aerogels also show superhydrophobicity and good thermal stability in air atmosphere .
Metabolic Pathways
The metabolic pathways involving Methyltrimethoxysilane are primarily related to its hydrolysis and subsequent condensation to form polysiloxane polymers . This process involves the interaction of Methyltrimethoxysilane with water molecules and potentially other enzymes or cofactors.
Transport and Distribution
Methyltrimethoxysilane, due to its small size and hydrophobic nature, can easily diffuse across cell membranes. Once inside the cell, it can undergo hydrolysis and condensation reactions to form polysiloxane polymers .
属性
IUPAC Name |
trimethoxy(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXIKLCIZHOAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25498-03-7 | |
| Record name | Methyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027370 | |
| Record name | Trimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, trimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1185-55-3, 25498-02-6 | |
| Record name | Methyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrimethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(dimethoxysiloxane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HI0D71MCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethoxymethylsilane (TMMS)?
A: The molecular formula for trimethoxymethylsilane (TMMS) is CH3Si(OCH3)3, and its molecular weight is 136.23 g/mol. [] (https://www.semanticscholar.org/paper/b559272a41cb60eaeaab52fdbffea2efe7bef5ed)
Q2: What spectroscopic techniques are used to characterize TMMS?
A: Several spectroscopic techniques are employed to characterize TMMS, including:- Infrared (IR) Spectroscopy: Used to identify functional groups and study conformational isomers. [, ] (https://www.semanticscholar.org/paper/b559272a41cb60eaeaab52fdbffea2efe7bef5ed) (https://www.semanticscholar.org/paper/0fc8be7460badfbe5cf7c8bc7c625ab3c50eac4b)- Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 29Si-NMR, is useful for analyzing the chemical environment of silicon atoms and studying the hydrolysis and condensation of TMMS. [, , ] (https://www.semanticscholar.org/paper/33a98bc433489bc83bbd9b8171d23a0bfd1e8f6d) (https://www.semanticscholar.org/paper/ab05ee40ccc64e92fdaffdb371e67252b5daf10f) (https://www.semanticscholar.org/paper/d4b88f19c6cfd070f6a98621c031e4455eaaabf3)- Mass Spectrometry (MS): Useful for analyzing fragmentation patterns and studying gas-phase reactions. [, , ] (https://www.semanticscholar.org/paper/8960e69bd8c6bf8050e7e15ba46c1a1132b43e6c) (https://www.semanticscholar.org/paper/46c40fdfb81e11069336b987eaad9a96b0cac23c) (https://www.semanticscholar.org/paper/bf7655cea216ef1ceee9a25bc2967ec606746efd)
Q3: Is TMMS compatible with various polymers?
A: TMMS demonstrates compatibility with several polymers, including poly(methyl methacrylate) (PMMA) [], polyethylene (PE) [], and poly(lactic acid) (PLA) []. It acts as a coupling agent, enhancing the interfacial adhesion between the polymer matrix and inorganic fillers like titanium dioxide (TiO2) [, ] or silica nanoparticles [].
Q4: How does TMMS contribute to the hydrophobicity of materials?
A: TMMS introduces methyl groups onto the surface of materials through hydrolysis and condensation reactions. These methyl groups are hydrophobic, thus increasing the material's water repellency. This property proves beneficial in applications such as protective coatings for plants and trees. [, , , ]
Q5: How does the thermal stability of TMMS-modified materials compare to unmodified ones?
A: Incorporating TMMS into materials like multicapillary columns and aerogels enhances their thermal stability. For instance, sol-gel multicapillary columns modified with TMMS exhibit significantly lower bleed levels (caused by stationary phase breakdown) at elevated temperatures (300°C) compared to commercial columns with similar stationary phases. [, ]
Q6: How stable are TMMS-modified silica gels under different conditions?
A: The stability of TMMS-modified silica gels depends on factors like the presence of moisture and the sampling technique used for analysis. Pressed pellets of TMMS-modified silica gel tend to undergo rapid hydrolysis of methoxy groups due to the release of water from the silica gel pores, while the same sample analyzed by diffuse reflectance remains stable for a longer duration. []
Q7: How does TMMS contribute to the formation of silica particles?
A: TMMS acts as a precursor for silica particle synthesis. Under acidic conditions, TMMS undergoes hydrolysis, replacing its methoxy groups with hydroxyl groups. These hydrolyzed TMOMS molecules then undergo condensation reactions, forming siloxane bonds (Si-O-Si) and releasing water or methanol as byproducts. This process leads to the formation of silica particles. [, ]
Q8: What is the role of TMMS in the development of Pickering emulsions for catalysis?
A: TMMS is used to modify the surface of materials like amine-functionalized graphene oxide (GO-NH2), creating Pickering emulsions. The hydrophobicity introduced by TMMS influences the properties of the emulsion (droplet size, density, and distribution) and enhances substrate adsorption, ultimately affecting its catalytic activity in reactions like Knoevenagel condensations. []
Q9: Can TMMS be used for the immobilization of enzymes?
A: Yes, TMMS can be used as a silane binding agent for immobilizing enzymes onto supports like alumina. For instance, Amylosubtilin, an enzyme used in chitosan breakdown, can be immobilized on alumina modified with TMMS, although other silane binding agents might result in higher catalytic activity. []
Q10: How is computational chemistry used to study TMMS?
A: Computational chemistry tools like ab initio calculations help researchers study the conformational preferences of TMMS and predict its vibrational frequencies, which can then be compared to experimental IR spectra for validation. [] Furthermore, potential energy surface calculations can be employed to understand the mechanisms of TMMS reactions with other molecules in the gas phase. []
Q11: How does varying the silane structure in hybrid silica coatings impact their properties?
A: Replacing tetraethyl orthosilicate (TEOS) with different methyl-modified alkoxysilanes like TMMS, dimethyldiethoxylsilane (DMDES), or polydimethylsiloxane (PDMS) in hybrid silica coatings leads to variations in properties such as metal protection against corrosion, hydrophilicity, and degradation kinetics. The specific arrangement of methyl groups within the silane structure dictates the final material properties. []
Q12: What are some applications of TMMS in sensor development?
A: TMMS is employed in the development of various sensors, including:- pH sensors: TMMS, incorporated into sol-gel films along with pH indicators like Neutral Red, allows for the creation of optical fiber pH sensors. Changes in pH affect the color of the film, altering the absorbance or refractive index, which can be correlated to pH values. [, , ]- Nitric oxide (NO) microsensors: Fluorinated xerogels, prepared using TMMS and fluorinated silanes, act as selective screening layers on NO sensors. This layer prevents interference from other molecules while allowing NO detection in biological systems, such as the brain. []
Q13: How is TMMS used in drug delivery research?
A: TMMS is utilized to modify the surface of silica nanoparticles, which are then employed as carriers for drug delivery. For instance, TMMS can be used to create a hydrophobic coating on silica nanoparticles containing photoactivatable CO-releasing molecules (PhotoCORMs). This allows for targeted delivery and controlled release of CO upon light activation, potentially beneficial in cancer treatment. []
Q14: What are the environmental considerations regarding TMMS?
A: While the research papers provided do not delve into the specific environmental impacts of TMMS, it is crucial to consider the potential ecotoxicological effects of silanes and their degradation products. Research on biodegradability and strategies for responsible waste management and recycling of TMMS-containing materials is essential. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
